2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
Description
This compound features a benzo[b][1,4]oxazepin core substituted at position 5 with an isopentyl group, positions 3 and 3 with methyl groups, and position 4 with an oxo moiety. The acetamide group at position 8 is further substituted with a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-17(2)11-12-28-20-9-8-19(15-22(20)33-16-26(3,4)25(28)30)27-24(29)14-18-7-10-21(31-5)23(13-18)32-6/h7-10,13,15,17H,11-12,14,16H2,1-6H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSWPSZGCPOOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide , with CAS Number 921843-29-0 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes the available literature on its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 454.6 g/mol . Its structure features a benzo[b][1,4]oxazepin core which is known for various biological activities.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of methoxy groups in the aromatic ring can enhance the electron-donating ability of the compound, potentially leading to increased radical scavenging activity.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of oxazepin compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's structure may allow it to interact with COX enzymes effectively, reducing the synthesis of pro-inflammatory mediators.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl...) | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens. While specific data for this compound is limited, its structural analogs have shown efficacy against bacteria and fungi.
Study on Structural Analogues
A study focused on N-(5-(arylcarbonyl)thiazol-2-yl)amides revealed that modifications in the aryl and thiazole components significantly influenced their biological activity. This suggests that the structural components of the target compound may also be optimized for enhanced activity.
In Vivo Studies
In vivo experiments using models of inflammation (e.g., carrageenan-induced paw edema) have shown that structurally related compounds reduce edema significantly compared to controls. These findings support the hypothesis that 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl...) may exhibit similar effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a benzo[b][1,4]oxazepin core with derivatives modified at the acetamide/benzamide substituent. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects :
- The target compound ’s 3,4-dimethoxyphenylacetamide group provides two methoxy groups in vicinal positions, likely enhancing electron-donating effects and lipophilicity compared to the ethoxy analog .
- 3,5-Dimethoxybenzamide () and 2,6-dimethoxybenzamide () exhibit distinct electronic and steric profiles due to methoxy positioning. The meta-substituted derivative (3,5-) may favor symmetric π-π stacking, while the ortho-substituted (2,6-) variant introduces steric bulk .
Acetamide vs.
Synthetic Considerations: Grignard reactions (e.g., methyl magnesium bromide in ) are common for introducing alkyl chains, as seen in the isopentyl group of all compounds.
Research Implications and Limitations
- Activity Data Gap: No biological activity or pharmacokinetic data are provided for the target compound or its analogs, limiting mechanistic comparisons.
- Structural Optimization : The ethoxy analog () may serve as a simplified lead for probing essential pharmacophores, while the benzamide derivatives (Evidences 4–5) highlight the impact of aromatic substitution patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
